螺旋霉素己二酸酯

描述

Spiramycin adipate is a macrolide antibiotic that is used in the treatment of infections caused by certain gram-positive and gram-negative bacteria. It is a semisynthetic derivative of the natural product spiramycin, a macrolide antibiotic first isolated from Streptomyces ambofaciens. Spiramycin adipate is a highly effective antibiotic, with a broad spectrum of activity against both gram-positive and gram-negative bacteria. It is also used as an adjuvant in the treatment of infections caused by certain anaerobic bacteria. The mechanism of action of spiramycin adipate is similar to that of other macrolide antibiotics, such as erythromycin and clarithromycin.

科学研究应用

支气管肺部感染的治疗

螺旋霉素己二酸酯已被用于治疗成人的支气管肺部感染 . 它是可以帮助对抗支气管和肺部细菌感染的抗生素。

小鼠败血症的研究

该化合物已被用于科学研究,以研究小鼠的败血症 . 败血症,也称为血毒症,是一种严重的血液感染。这也说明了该药物可能如何与疾病相互作用。

药代动力学/药效动力学模型

螺旋霉素己二酸酯已被用于针对鸡滑液支原体的药代动力学/药效动力学 (PK/PD) 模型 . 这项研究旨在评估螺旋霉素在鸡体内药代动力学/药效动力学和组织残留 .

鸡滑液支原体的治疗

估计针对鸡滑液支原体的螺旋霉素最佳口服剂量为 15.6 毫克/千克 . 因此,建议以 15.6 毫克螺旋霉素/千克的口服剂量对抗鸡滑液支原体 鸡 .

组织消耗研究

对每天口服 17 毫克/千克螺旋霉素 7 天的鸡进行了组织消耗研究 . 计算得出的螺旋霉素的停药期分别为肝脏 11 天、肌肉 10 天、皮肤和脂肪 7 天 .

伏安法测定

开发了一种简单、经济高效且有效的差分脉冲伏安法 (DPV) 测定法,用于在活化玻璃碳电极 (GCE) 上监测螺旋霉素己二酸酯在其剂型、尿液和牛奶样品中的含量 . 该测定法表现出高灵敏度、极佳的重复性和良好的选择性

作用机制

Target of Action

Spiramycin adipate, a 16-membered macrolide, primarily targets the 50S ribosomal protein L3 of bacteria . This protein is a crucial component of the bacterial ribosome, which plays a significant role in protein synthesis. The compound is effective against a variety of organisms, including Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii, and Cryptosporidium .

Mode of Action

Spiramycin adipate inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .

Biochemical Pathways

The primary biochemical pathway affected by spiramycin adipate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, it disrupts the normal process of protein synthesis, leading to the inhibition of bacterial growth . This disruption occurs during the translocation phase of protein synthesis, where spiramycin adipate stimulates the dissociation of peptidyl-tRNA from ribosomes .

Pharmacokinetics

The absolute bioavailability of oral spiramycin is generally within the range of 30 to 40% . After a 1 g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . The volume of distribution is in excess of 300L, indicating excellent tissue distribution . The serum elimination half-life of spiramycin is between 6.2 and 7.7 hours .

Result of Action

The result of spiramycin adipate’s action is the inhibition of bacterial protein synthesis , leading to a bacteriostatic effect . In highly sensitive strains, it can exert a bactericidal action . This results in the effective treatment of various bacterial infections .

Action Environment

The action of spiramycin adipate can be influenced by environmental factors such as the frequency of prescription in a given area, which can lead to the development of resistance . Resistance to spiramycin can develop by several mechanisms, including post-transcriptional methylation of an adenine residue of 23S ribosomal RNA, which leads to co-resistance to macrolides, lincosamides, and streptogramins type B . Other mechanisms of resistance involving cell impermeability or drug inactivation have been detected in Staphylococcus spp. and Escherichia coli .

未来方向

生化分析

Biochemical Properties

Spiramycin adipate plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis . It interacts with bacterial 50S ribosomal subunits, acting as a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . This interaction disrupts the normal function of the bacteria, making Spiramycin adipate effective against Gram-positive bacteria .

Cellular Effects

Spiramycin adipate has a profound impact on various types of cells and cellular processes. It influences cell function by interfering with protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits translocation by binding to bacterial 50S ribosomal subunits .

Molecular Mechanism

The molecular mechanism of Spiramycin adipate involves its interaction with bacterial 50S ribosomal subunits . It binds to these subunits with an apparent 1:1 stoichiometry, inhibiting the binding to the ribosome of both donor and acceptor substrates . This action stimulates the dissociation of peptidyl-tRNA from ribosomes during translocation .

Dosage Effects in Animal Models

In animal models, the effects of Spiramycin adipate vary with different dosages. For instance, in chickens, an appropriate oral dose of Spiramycin against Mycoplasma synoviae was estimated to be 15.6 mg/kg . Following oral treatment with 17 mg Spiramycin/kg/day for 7 days, a withdrawal period of 11 days is recommended .

Metabolic Pathways

Spiramycin adipate is involved in several metabolic pathways. It primarily acts by inhibiting bacterial protein synthesis, a process that involves numerous enzymes and cofactors . Detailed information on the specific metabolic pathways that Spiramycin adipate is involved in is currently limited.

Transport and Distribution

Spiramycin adipate is transported and distributed within cells and tissues. Its excellent tissue penetration, particularly into infected tissues, and possible transport by phagocytes, allow it to reach its site of action

Subcellular Localization

Given its mechanism of action, it can be inferred that it localizes to the bacterial ribosomes where it exerts its effects

属性

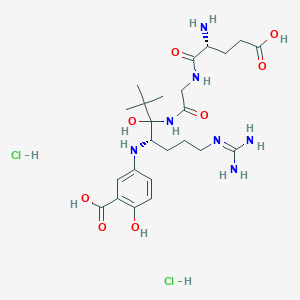

IUPAC Name |

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQDGTZICFBBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H84N2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

989.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68880-55-7 | |

| Record name | Spiramycin, hexanedioate (1:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)

![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)

![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)